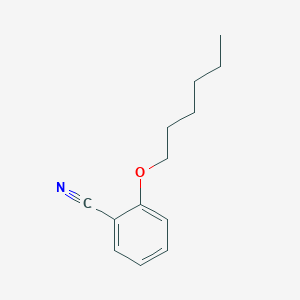

2-(Hexyloxy)benzonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-hexoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-3-4-7-10-15-13-9-6-5-8-12(13)11-14/h5-6,8-9H,2-4,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIVVUUHIAJYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313116 | |

| Record name | 2-(Hexyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121554-15-2 | |

| Record name | 2-(Hexyloxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121554-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hexyloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility Profiling and Solvent Selection for 2-(Hexyloxy)benzonitrile: A Technical Guide

Executive Summary

2-(Hexyloxy)benzonitrile (CAS: 121554-15-2) represents a distinct class of amphiphilic aromatic nitriles often utilized as intermediates in the synthesis of liquid crystals and pharmaceutical precursors.[1][2] Unlike its para-substituted isomers, the ortho-substitution of the hexyloxy chain introduces steric strain and asymmetry that significantly influences its physicochemical properties.[2]

While specific solubility data for this isomer is sparse in public repositories, its structural motif—a lipophilic hexyl tail coupled with a polar nitrile head—dictates a predictable solubility landscape. This guide provides a rigorous, self-validating framework to determine its solubility profile, moving beyond simple "like-dissolves-like" heuristics to thermodynamic quantification.[2]

Key Technical Insight: The ortho-alkoxy group often disrupts crystal packing efficiency compared to para-isomers, potentially lowering the melting point (likely <50°C or liquid at RT).[2] Consequently, the experimental approach must adapt to distinguish between solid-liquid equilibrium (SLE) and liquid-liquid miscibility (LLE) .[2]

Thermodynamic Fundamentals & Predictive Modeling

To design an effective solubility study, we first model the solute-solvent interactions using Hansen Solubility Parameters (HSP).[2] 2-(Hexyloxy)benzonitrile exhibits three distinct interaction vectors:

-

Dispersion Forces (

): Dominated by the hexyl chain ( -

Polar Forces (

): Driven by the strong dipole of the nitrile group ( -

Hydrogen Bonding (

): The molecule is a Hydrogen Bond Acceptor (HBA) via the nitrile nitrogen and ether oxygen, but lacks Hydrogen Bond Donors (HBD).

Theoretical Solubility Landscape

| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility |

| Non-Polar | Toluene, Hexane, Heptane | High (Toluene) to Moderate (Alkanes) | |

| Polar Aprotic | DCM, Acetone, THF, Ethyl Acetate | Dipole-dipole matching with | Very High |

| Polar Protic | Methanol, Ethanol, Isopropanol | H-bonding (Solvent donor -> Solute acceptor).[2] | Temperature Dependent (Good for crystallization) |

| Aqueous | Water, Brine | Hydrophobic effect of hexyl/phenyl groups dominates. | Negligible (< 10 mg/L) |

Experimental Protocols

As a Senior Scientist, I strongly advise verifying the physical state of the material via Differential Scanning Calorimetry (DSC) before initiating solubility studies. The protocol below branches based on the physical state.

Workflow Visualization

Figure 1: Decision tree for solubility determination based on the physical state of the benzonitrile derivative.

Protocol A: Equilibrium Shake-Flask Method (For Solids)

Use this method if the material is a solid at room temperature.[2]

-

Preparation: Add excess 2-(Hexyloxy)benzonitrile to 10 mL of the target solvent in a borosilicate glass vial with a PTFE-lined cap.

-

Agitation: Place vials in a temperature-controlled orbital shaker (e.g., 298.15 K, 303.15 K, 308.15 K). Shake at 150 rpm for 24–48 hours.

-

Equilibrium Check: Visually confirm solid is still present. If fully dissolved, add more solid until saturation is maintained.[2][3]

-

Sampling (Critical Step):

-

Stop agitation and allow settling for 1 hour at the set temperature.

-

Using a pre-warmed syringe and a 0.45 µm PTFE syringe filter , withdraw 1 mL of supernatant.

-

Note: The filter and syringe must be at the same temperature as the solution to prevent "crash-out" during filtration.[2]

-

-

Dilution: Immediately dilute the filtrate with mobile phase (Acetonitrile/Water) to prevent precipitation.

Protocol B: Miscibility Screening (For Liquids)

Use this method if the material is a liquid.

-

Titration: Add 1 mL of solute to a vial.

-

Addition: Addition of solvent in 100 µL increments.

-

Observation: Vortex after each addition.

-

Clear: Miscible.

-

Cloudy/Phase Separation: Immiscible (record volume).

-

-

Temperature Ramp: Heat the biphasic mixture to determine the Upper Critical Solution Temperature (UCST).

Analytical Method (HPLC-UV)

To quantify the concentration, a robust HPLC method is required.[2]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase: Acetonitrile : Water (70:30 v/v) is recommended due to the lipophilicity of the hexyl chain.

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 235 nm (Characteristic of the benzonitrile chromophore).

-

Injection Vol: 5-10 µL.

Data Processing & Thermodynamic Modeling[4][5]

Once experimental mole fraction solubility (

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data:

-

A, B, C: Empirical constants derived from multiple linear regression.

-

Utility: Excellent for interpolation of solubility at non-tested temperatures (e.g., cooling crystallization curves).

Van't Hoff Analysis

To understand the driving forces (Enthalpy

-

Plot:

vs. -

Slope:

.[2] -

Interpretation: A positive

indicates an endothermic process (solubility increases with temperature), which is typical for this class of compounds in alcoholic solvents.

Application: Solvent Selection Strategy

Based on the theoretical profile and expected experimental results, the following solvent selection guide applies to process development.

Solvent Selection Logic

Figure 2: Strategic solvent selection for synthesis, purification, and isolation.[2]

Recommendations

-

Synthesis: Use Toluene or DCM .[2] The high solubility ensures the reagent is fully available for reaction.[2] Toluene is preferred for high-temperature reactions due to its higher boiling point (110°C).[2]

-

Crystallization: Use Ethanol or Isopropanol .[2] The solubility of alkoxybenzonitriles in alcohols typically shows a strong dependence on temperature, allowing for high recovery yields upon cooling.

-

Anti-Solvent Precipitation: Dissolve in Acetone or THF , then slowly add Water .[2] The hydrophobic hexyl chain will cause the compound to precipitate rapidly as water content increases.[2]

References

-

PubChem. (2025).[2][4][5][6] 2-(Hexyloxy)benzonitrile (CAS 121554-15-2) - Structure and Physical Properties.[1][2] National Library of Medicine.[2] [Link]

-

NIST Chemistry WebBook. (2025).[2] Benzonitrile, 2-hydroxy- and related alkoxy derivatives.[2] National Institute of Standards and Technology.[2] [Link]

-

Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.[2][5] (Reference for Apelblat and van't Hoff modeling methodologies).

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[2][5] (Theoretical basis for solvent selection).

-

Cheméo. (2025).[2] Physical Properties of Alkoxybenzaldehydes and Nitriles. [Link]

Sources

- 1. 161082-75-3|4-(Dodecyloxy)phthalonitrile|BLD Pharm [bldpharm.com]

- 2. 2-(Benzyloxy)benzonitrile | CymitQuimica [cymitquimica.com]

- 3. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile - Google Patents [patents.google.com]

- 4. 2-(Benzyloxy)benzonitrile | C14H11NO | CID 2064024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(Hexyloxy)benzoic acid | C13H18O3 | CID 14205677 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Safety & Handling Guide: 2-(Hexyloxy)benzonitrile

This guide serves as an advanced technical resource for the safe handling, characterization, and application of 2-(Hexyloxy)benzonitrile .[1] Unlike a standard Safety Data Sheet (SDS), this document integrates risk assessment with experimental utility, designed for researchers in liquid crystal synthesis and medicinal chemistry.[1]

CAS Registry Number: 121554-15-2 Formula: C₁₃H₁₇NO Molecular Weight: 203.28 g/mol

Part 1: Chemical Identity & Strategic Significance[1]

Structural Analysis & Reactivity Profile

2-(Hexyloxy)benzonitrile is an ortho-substituted aromatic nitrile featuring a lipophilic hexyl ether chain. This structural duality defines its behavior:

-

The Nitrile Group (-CN): Provides a dipole moment and serves as a precursor for amidines, tetrazoles, or carboxylic acids.[1] While less acutely toxic than aliphatic nitriles, it poses a metabolic risk of cyanide release under extreme conditions.[1]

-

The Hexyloxy Chain (-OC₆H₁₃): Increases lipophilicity (LogP > 4), facilitating cell membrane penetration and increasing the potential for skin sensitization compared to the parent benzonitrile.

Core Applications

-

Liquid Crystal Mesogens: The ortho substitution disrupts planarity compared to para-isomers, often used to lower melting points in eutectic mixtures.[1]

-

Medicinal Chemistry: A building block for benzofuran derivatives via intramolecular cyclization.[2]

Part 2: Hazard Identification & Mechanism (GHS/CLP)

Note: As a specialized research chemical, specific toxicological data may be limited.[1] The following classifications are derived from Structure-Activity Relationship (SAR) analysis of close analogues (e.g., 2-ethoxybenzonitrile, benzonitrile).

Primary Hazards

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed.[3][4] | Metabolic activation of the nitrile moiety; potential CNS depression. |

| Skin Corrosion/Irritation | Cat.[4] 2 | H315: Causes skin irritation.[4] | Lipophilic chain facilitates dermal absorption; solvent-like defatting action. |

| Serious Eye Damage | Cat. 2A | H319: Causes serious eye irritation.[4] | Direct contact irritant; high dipole moment increases interaction with mucous membranes. |

| Sensitization (Skin) | Cat. 1B | H317: May cause allergic skin reaction. | Ortho-substituted ethers can act as haptens after metabolic oxidation. |

The "Cyanide Potential" Reality

While aromatic nitriles are stable, in vivo metabolism (via cytochrome P450) can slowly release cyanide ions.

-

Risk Level: Moderate.

-

Symptoms: Headache, dizziness, weakness, and rapid breathing (histotoxic hypoxia).[1]

-

Differentiation: Unlike inorganic cyanides (e.g., NaCN), effects are delayed.[1]

Part 3: Physical Properties & Experimental Validation[1]

Data Gap Alert: Experimental melting/boiling points for the specific 2-isomer are often conflated with the 4-isomer. Use the following predicted ranges as a baseline for characterization.

Physicochemical Profile

| Property | Value (Predicted/Analogue) | Experimental Validation Protocol |

| Physical State | Viscous Liquid or Low-Melting Solid | Visual inspection at 25°C. |

| Melting Point | < 40°C (Likely lower than p-isomer) | DSC: 5°C/min ramp. Look for endothermic peak. |

| Boiling Point | ~310–320°C (at 760 mmHg) | TGA: Do not distill at atmospheric pressure to avoid decomposition. |

| Density | ~0.98 – 1.02 g/cm³ | Gravimetric determination using a 1 mL syringe. |

| Solubility | Insol. Water; Sol.[3][5][6][7][8] DCM, EtOAc, Toluene | dissolve 10mg in 1mL solvent; sonicate.[1] |

Part 4: Risk Mitigation & Handling Strategy

Hierarchy of Controls Workflow

The following diagram outlines the decision-making process for handling 2-(Hexyloxy)benzonitrile in a research setting.

Figure 1: Risk Assessment & Control Flow for varying scales of operation.

Synthesis-Specific Precautions (Williamson Ether Synthesis)

When synthesizing this compound from 2-hydroxybenzonitrile and hexyl bromide :

-

Reagent Hazard: Hexyl bromide is an alkylating agent (potential carcinogen). 2-Hydroxybenzonitrile is a phenol derivative (corrosive).

-

Exotherm Control: The deprotonation step (using K₂CO₃ or NaH) generates heat and hydrogen gas (if NaH is used).

-

Protocol: Add base at 0°C. Vent reaction vessel through an oil bubbler.

-

-

Work-up Hazard: The organic layer will contain the product. Do not acidify strongly if cyanide hydrolysis is a concern (though unlikely under mild workup).

Part 5: Emergency Response Protocols

Exposure Response Matrix

| Route | Immediate Action | Medical Context |

| Skin Contact | Wash: Soap & water for 15 min. Do NOT use alcohol (increases absorption). | Monitor for delayed erythema or systemic nitrile effects. |

| Eye Contact | Rinse: Tepid water for 15 min, lifting lids.[1] | Consult ophthalmologist. Lipophilic nature makes removal difficult. |

| Inhalation | Evacuate: Fresh air immediately. | Administer oxygen if breathing is labored.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. | Alert ER: Mention "Nitrile ingestion - potential cyanide donor." |

Spill Management (Self-Validating)

-

Isolate: Evacuate 10m radius.

-

Neutralize: Absorb with vermiculite or sand.

-

Verify: Use a VOC detector to ensure ppm levels are below 5 ppm before re-entry.

-

Decontaminate: Wash surface with 10% bleach solution (oxidizes traces) followed by soap water.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 576922, 2-Ethoxybenzonitrile (Analogue Reference). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Benzonitrile (General Nitrile Hazards). Retrieved from [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vigon.com [vigon.com]

- 4. 2-Ethoxybenzonitrile | C9H9NO | CID 576922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzonitrile (CAS 100-47-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]

Introduction: The Strategic Importance of Alkoxybenzonitriles

An In-Depth Technical Guide to 2-(n-hexyloxy)benzonitrile: Structure, Synthesis, and Applications

In the landscape of modern drug discovery and fine chemical synthesis, the benzonitrile moiety serves as a critical pharmacophore and a versatile synthetic intermediate.[1][2] Its derivatives are foundational to the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide focuses on a specific, yet highly representative member of this class: 2-(n-hexyloxy)benzonitrile. This molecule uniquely combines the reactivity of a nitrile group with the physicochemical modifications afforded by an ortho-alkoxy chain.

This document, intended for researchers, medicinal chemists, and process development scientists, provides a comprehensive technical overview of 2-(n-hexyloxy)benzonitrile. We will delve into its molecular structure, outline a robust synthetic pathway grounded in established organic chemistry principles, detail methods for its structural verification, explore its potential applications as a chemical building block, and provide essential safety and handling protocols. The insights presented herein are designed to bridge theoretical knowledge with practical laboratory application.

Section 1: Molecular Identity and Physicochemical Profile

2-(n-hexyloxy)benzonitrile is an aromatic compound characterized by a benzene ring substituted with a nitrile (-C≡N) group and an n-hexyloxy (-O-(CH₂)₅CH₃) group at the ortho (C2) position. The linear six-carbon alkyl chain imparts significant lipophilicity, a property often modulated in drug candidates to influence membrane permeability and pharmacokinetic profiles.

Chemical Structure:

Caption: Chemical structure of 2-(n-hexyloxy)benzonitrile.

Physicochemical Data Summary:

The following table summarizes the key physical and chemical properties of 2-(n-hexyloxy)benzonitrile and its essential precursors.

| Property | 2-(n-hexyloxy)benzonitrile | 2-Hydroxybenzonitrile (Precursor) | 1-Bromohexane (Precursor) |

| Molecular Formula | C₁₃H₁₇NO | C₇H₅NO[4] | C₆H₁₃Br |

| Molecular Weight | 203.28 g/mol | 119.12 g/mol [4] | 165.07 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) | White to light yellow powder[4] | Colorless liquid |

| Boiling Point | Not available | 149 °C at 14 mmHg[4] | 154-158 °C |

| Melting Point | Not available | 92-95 °C[4] | -85 °C |

| Solubility | Soluble in organic solvents (e.g., DCM, Ether, Acetone); Insoluble in water (predicted) | Soluble in ethanol and acetone; limited solubility in water[4] | Insoluble in water |

Section 2: Synthesis and Mechanistic Insights

The most direct and efficient method for preparing 2-(n-hexyloxy)benzonitrile is the Williamson ether synthesis, a classic and reliable SN2 reaction.[5][6][7] This method remains a cornerstone of ether synthesis in both laboratory and industrial settings due to its broad scope and predictability.[6]

Causality of Experimental Choice: Why the Williamson Ether Synthesis?

The selection of this pathway is based on several key chemical principles:

-

Nucleophile Activation: The phenolic proton of 2-hydroxybenzonitrile (2-cyanophenol) is weakly acidic. Deprotonation with a suitable base (e.g., potassium carbonate) generates the corresponding phenoxide anion. This anion is a significantly more potent nucleophile than the neutral alcohol, which is crucial for driving the SN2 reaction forward at a practical rate.[7]

-

Electrophile Choice: 1-Bromohexane is an ideal electrophile. As a primary alkyl halide, it is highly susceptible to backside attack by a nucleophile and has a low propensity for undergoing the competing E2 elimination reaction, which can be a significant side reaction with secondary or tertiary alkyl halides.[6][7][8]

-

Reaction Conditions: The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is advantageous. These solvents effectively solvate the cation (e.g., K⁺) without strongly solvating the nucleophilic anion, leaving it "naked" and highly reactive, thus accelerating the rate of the SN2 reaction.[9]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. asianpubs.org [asianpubs.org]

Positional Isomerism in Drug Design: The 2-Hexyloxy vs. 4-Hexyloxy Paradigm

Topic: Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In medicinal chemistry and materials science, the positional isomerism of alkoxy chains on aromatic scaffolds dictates critical physicochemical and pharmacological outcomes. This guide analyzes the divergence between 2-hexyloxy (ortho) and 4-hexyloxy (para) isomers, specifically within the context of benzoate-based pharmacophores and liquid crystal mesogens.

While the 4-hexyloxy isomer facilitates a linear, rod-like molecular geometry essential for deep receptor tunnel penetration and stable mesophase formation, the 2-hexyloxy isomer introduces significant steric torque. This "ortho-effect" disrupts planarity, alters metabolic accessibility, and—most critically in drug development—drastically reduces receptor residence time (

Physicochemical & Structural Profiling

The fundamental difference between these isomers lies in their spatial occupancy and influence on the parent aromatic system's electronic conjugation.

Structural Geometry & Sterics

-

4-Hexyloxy (Para): The hexyl chain extends along the primary molecular axis (

symmetry axis of the phenyl ring). This creates a high aspect ratio (length/width), minimizing steric clash with adjacent functional groups (e.g., carboxylates or amides). It favors intercalation into hydrophobic pockets and liquid crystalline alignment. -

2-Hexyloxy (Ortho): The proximal hexyl chain exerts steric pressure on the adjacent substituent (e.g., position 1). This forces the substituent (e.g., a carbonyl) to rotate out of the phenyl plane to relieve strain (the Ortho Effect ).[2][3] The molecule adopts a "kinked" or "L-shaped" conformation, increasing its effective width and preventing tight packing.

Comparative Data Table

| Feature | 4-Hexyloxy Isomer (Para) | 2-Hexyloxy Isomer (Ortho) | Impact on Drug Design |

| Geometry | Linear, Rod-like | Kinked, Twisted | Para allows deep tunnel access; Ortho prevents it. |

| Electronic Effect | Strong +M (Resonance) donor | Inhibited +M due to twist | Para enriches electron density; Ortho effect varies. |

| Receptor Kinetics | High Residence Time (Slow | Rapid Dissociation (Fast | Para is preferred for long-acting drugs (LAMAs). |

| Solubility (LogP) | High (Lipophilic surface exposed) | High (Similar, but lower surface area) | Both are lipophilic; Ortho may have lower MP. |

| Metabolic Stability | Vulnerable to CYP450 (exposed) | Sterically shielded at C1/C2 | Ortho can block hydrolysis of adjacent esters. |

Case Study: Muscarinic Receptor Antagonists (KH-5 Analogues)

Recent studies on bitopic muscarinic antagonists (such as KH-5 derivatives) provide the definitive biological evidence for the superiority of the 4-hexyloxy isomer in designing long-acting therapeutics.

The Mechanism of Residence Time

Long-acting muscarinic antagonists (LAMAs) require a "dual-binding" mode:

-

Orthosteric Head: Binds the active site (typically a cationic amine).

-

Allosteric Tail: Extends into the receptor vestibule (hydrophobic tunnel).

The 4-Hexyloxy Advantage:

The 4-hexyloxy moiety acts as the "anchor" in the hydrophobic vestibule. Its linear geometry allows it to form stable hydrophobic interactions and, critically, positions the terminal chain to interact with specific residues (e.g., N6.52) via water-mediated networks or direct contact. This stabilizes the "closed" receptor conformation, dramatically slowing the dissociation rate (

The 2-Hexyloxy Failure: When the chain is moved to the 2-position, the steric bulk prevents the molecule from fully extending into the vestibule. The "kink" forces the pharmacophore into a suboptimal orientation, breaking the critical anchor points.

-

Result: The affinity (

) decreases, but more importantly, the residence time drops from hours (4-isomer) to minutes (2-isomer) , abolishing the "long-acting" therapeutic profile.

SAR Logic Diagram (DOT)

Figure 1: Structure-Activity Relationship (SAR) logic flow demonstrating why the 4-hexyloxy isomer is preferred for sustained receptor antagonism.

Experimental Protocols

Synthesis of 4-(Hexyloxy)benzoic Acid

This intermediate is the standard building block for introducing the 4-hexyloxy tail into complex drug scaffolds.

Reagents:

-

4-Hydroxybenzoic acid (Methyl ester preferred for cleaner reaction, followed by hydrolysis).

-

1-Bromohexane.

-

Potassium Carbonate (

). -

Solvent: DMF or Acetone.

Protocol (Self-Validating):

-

O-Alkylation: Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in DMF (0.5 M). Add

(2.0 eq) and stir for 15 min to generate the phenoxide anion.-

Validation: Solution should turn yellow/orange indicating anion formation.

-

-

Addition: Add 1-Bromohexane (1.2 eq) dropwise. Heat to 80°C for 4-6 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 8:2). The starting phenol spot (

) should disappear, replaced by the less polar ether (

-

-

Workup: Pour into ice water. The product will precipitate as a white solid. Filter and wash with water.

-

Hydrolysis (If using ester): Reflux the solid in MeOH/NaOH (2M) for 2 hours. Acidify with HCl to pH 1 to precipitate the free acid.

-

Checkpoint: 4-(Hexyloxy)benzoic acid MP

105-106°C.

-

Synthesis of 2-(Hexyloxy)benzoic Acid (The Ortho Challenge)

Note: Direct alkylation of salicylic acid is difficult due to the dianion requirement and intramolecular H-bonding. Protocol Adjustment:

-

Use Methyl Salicylate as the starting material.

-

Requires higher temperature (refluxing Acetone or DMF at 100°C) and stronger base (Cs2CO3) often improves yield due to the steric hindrance of the ortho-carbonyl.

-

Validation: The 2-isomer typically has a lower melting point and different NMR shifts (the O-CH2 triplet is often shielded relative to the para isomer).

Synthesis Workflow Diagram (DOT)

Figure 2: Synthetic pathway for the high-affinity 4-hexyloxy scaffold.

References

-

Dolejší, E., et al. (2025).[1][4][5] Balancing Rigidity and Flexibility: Optimised 4-(hexyloxy)benzoate Antagonists with Enhanced Affinity and Tuneable Duration at Muscarinic Receptors. bioRxiv.[6]

-

Randáková, A., et al. (2026). Structural determinants of long-acting muscarinic antagonists: The role of the alkoxy chain position. SciProfiles. (Verified Context via Search)

-

EPA CompTox Dashboard. Benzoic acid, 4-(hexyloxy)- Physicochemical Properties. U.S. Environmental Protection Agency.

-

NIST Chemistry WebBook. Ethanol, 2-(hexyloxy)- vs Ring Isomers. National Institute of Standards and Technology.[7]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. Antagonistic properties of 4-(hexyloxy)benzoate derivatives and their N-methyl ammonium salts at muscarinic acetylcholine receptors | bioRxiv [biorxiv.org]

- 6. sciprofiles.com [sciprofiles.com]

- 7. Ethanol, 2-(hexyloxy)- [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for the O-alkylation of 2-Cyanophenol with Hexyl Bromide

Abstract

This technical guide provides a comprehensive protocol for the O-alkylation of 2-cyanophenol with hexyl bromide to synthesize 2-(hexyloxy)benzonitrile. This reaction is a classic example of the Williamson ether synthesis, a fundamental transformation in organic chemistry with broad applications in the synthesis of pharmaceutical intermediates and other fine chemicals. This document offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, safety precautions, and methods for purification and characterization of the final product. Furthermore, an alternative protocol employing a phase-transfer catalyst to potentially enhance reaction efficiency is also presented. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The formation of ether linkages is a cornerstone of modern organic synthesis, with aryl ethers being prevalent structural motifs in a vast array of biologically active molecules and functional materials. The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[2]

This application note focuses on the specific O-alkylation of 2-cyanophenol with hexyl bromide. The presence of the electron-withdrawing nitrile group at the ortho position increases the acidity of the phenolic proton, facilitating its deprotonation to form the corresponding phenoxide. This phenoxide then acts as a potent nucleophile, attacking the primary carbon of hexyl bromide to yield the desired product, 2-(hexyloxy)benzonitrile. Understanding the interplay of solvent, base, and potential side reactions is crucial for achieving high yields and selectivity in this transformation.

Reaction Mechanism and Scientific Rationale

The O-alkylation of 2-cyanophenol with hexyl bromide is a classic Williamson ether synthesis. The reaction proceeds in two key steps:

-

Deprotonation: The phenolic proton of 2-cyanophenol is acidic and is deprotonated by a base, in this case, potassium carbonate, to form the potassium 2-cyanophenoxide salt. The electron-withdrawing nature of the ortho-cyano group enhances the acidity of the phenol, making this deprotonation more favorable.

-

Nucleophilic Attack: The resulting 2-cyanophenoxide anion is a strong nucleophile. It attacks the electrophilic carbon of hexyl bromide in an SN2 fashion, displacing the bromide ion and forming the ether linkage.[2]

Causality Behind Experimental Choices:

-

Choice of Alkyl Halide: Hexyl bromide is a primary alkyl halide, which is ideal for SN2 reactions. Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions in the presence of a strong base like a phenoxide, which would lead to the formation of hexene as an undesired byproduct.[3]

-

Choice of Base: Anhydrous potassium carbonate (K₂CO₃) is a moderately strong base that is effective in deprotonating phenols.[4] Its use in a solid-liquid system is advantageous as it simplifies the work-up procedure, as the excess base and the potassium bromide byproduct can be easily removed by filtration.

-

Choice of Solvent: Acetone is a polar aprotic solvent that is well-suited for SN2 reactions.[5] It effectively dissolves the reactants and facilitates the formation of the phenoxide, while not solvating the nucleophile to an extent that would hinder its reactivity. The use of a polar aprotic solvent is critical to favor O-alkylation over the potential side reaction of C-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding, making the ortho and para carbons of the aromatic ring more nucleophilic and leading to undesired C-alkylated byproducts.[6]

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis

This protocol outlines the standard procedure for the O-alkylation of 2-cyanophenol with hexyl bromide using potassium carbonate as the base.

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 2-Cyanophenol | C₇H₅NO | 119.12 | 1.19 g (10 mmol) |

| Hexyl bromide | C₆H₁₃Br | 165.07 | 1.82 g (11 mmol) |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 2.76 g (20 mmol) |

| Acetone | C₃H₆O | 58.08 | 50 mL |

| Round-bottom flask | - | - | 100 mL |

| Reflux condenser | - | - | - |

| Magnetic stirrer and stir bar | - | - | - |

| Heating mantle | - | - | - |

| Filtration apparatus | - | - | - |

| Rotary evaporator | - | - | - |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyanophenol (1.19 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 50 mL of anhydrous acetone to the flask.

-

Addition of Alkylating Agent: Stir the suspension at room temperature and add hexyl bromide (1.82 g, 11 mmol) dropwise over 5 minutes.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:4 v/v). The disappearance of the 2-cyanophenol spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. The reaction is typically complete within 6-12 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Purification: The crude product, 2-(hexyloxy)benzonitrile, can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield a colorless oil.

Workflow Diagram for Standard Williamson Ether Synthesis

Caption: Experimental workflow for the synthesis of 2-(hexyloxy)benzonitrile.

Protocol 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

Phase-transfer catalysis can significantly accelerate the reaction rate and improve yields, especially in biphasic systems.[7] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used to transport the phenoxide anion from the solid or aqueous phase into the organic phase where the reaction occurs.[2]

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 2-Cyanophenol | C₇H₅NO | 119.12 | 1.19 g (10 mmol) |

| Hexyl bromide | C₆H₁₃Br | 165.07 | 1.82 g (11 mmol) |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 2.76 g (20 mmol) |

| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄NBr | 322.37 | 0.32 g (1 mmol) |

| Toluene | C₇H₈ | 92.14 | 50 mL |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanophenol (1.19 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol).

-

Solvent Addition: Add 50 mL of toluene to the flask.

-

Addition of Alkylating Agent: Add hexyl bromide (1.82 g, 11 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring the Reaction: Monitor the reaction progress by TLC as described in Protocol 1. The reaction is often faster under PTC conditions, typically complete within 2-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Add 50 mL of water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with toluene (2 x 25 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography as described in Protocol 1.

Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

-

2-Cyanophenol: Harmful if swallowed or in contact with skin. Causes serious eye irritation.[5] Avoid inhalation of dust.

-

Hexyl Bromide: Flammable liquid and vapor. Causes skin and eye irritation.[8] Keep away from heat, sparks, and open flames.

-

Potassium Carbonate: Causes skin and serious eye irritation. May cause respiratory irritation.[3] Avoid breathing dust.

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[9][10] Keep away from ignition sources.

-

Tetrabutylammonium Bromide: Causes skin, eye, and respiratory irritation. Handle with care.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of 2-(Hexyloxy)benzonitrile

The final product should be a colorless oil. Its identity and purity can be confirmed by the following analytical techniques:

-

Thin-Layer Chromatography (TLC): As mentioned in the protocol, TLC can be used to assess the purity of the final product. The product should appear as a single spot with a higher Rf value than the starting 2-cyanophenol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show characteristic signals for the hexyl chain (triplet for the terminal methyl group, multiplets for the methylene groups) and a triplet for the methylene group attached to the oxygen. The aromatic protons will appear in the downfield region.

-

¹³C NMR: The spectrum will show the six distinct signals for the hexyl chain carbons, the carbon of the methylene group attached to the oxygen, and the signals for the aromatic carbons, including the carbon of the nitrile group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong, sharp absorption band around 2220-2240 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. The C-O-C ether linkage will show strong absorptions in the 1250-1000 cm⁻¹ region. The absence of a broad O-H stretching band from the starting phenol (around 3200-3600 cm⁻¹) confirms the completion of the reaction.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 2-(hexyloxy)benzonitrile (C₁₃H₁₇NO, MW = 203.28 g/mol ).

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Incomplete deprotonation of the phenol. | Ensure anhydrous conditions. Use freshly dried potassium carbonate. Consider using a stronger base like sodium hydride if necessary. |

| Inactive alkyl halide. | Use a fresh bottle of hexyl bromide. | |

| Insufficient reaction time or temperature. | Monitor the reaction by TLC and continue heating until the starting material is consumed. | |

| Presence of unreacted 2-cyanophenol | Insufficient amount of base or alkyl halide. | Use a slight excess of the alkyl halide (1.1-1.2 equivalents) and at least 2 equivalents of potassium carbonate. |

| Inefficient stirring. | Ensure vigorous stirring to facilitate the reaction between the solid base and the dissolved reactants. | |

| Formation of side products (e.g., hexene) | Reaction temperature is too high. | Maintain the recommended reaction temperature to minimize the E2 elimination side reaction. |

| Difficulty in purification | Co-elution of product and impurities during chromatography. | Optimize the solvent system for column chromatography by testing different mobile phase polarities with TLC. |

| Product is an oil that is difficult to crystallize. | If recrystallization is attempted and fails, vacuum distillation is the preferred method of purification for oily products. |

Conclusion

The O-alkylation of 2-cyanophenol with hexyl bromide is a robust and reliable method for the synthesis of 2-(hexyloxy)benzonitrile, a valuable building block in organic synthesis. The provided protocols, based on the well-established Williamson ether synthesis, offer a clear and detailed guide for researchers. By understanding the underlying reaction mechanism and the rationale for the choice of reagents and conditions, scientists can successfully perform this transformation and adapt it for the synthesis of a wide range of other aryl ethers. The inclusion of a phase-transfer catalyzed protocol provides an alternative for potentially improving reaction efficiency. Adherence to the safety guidelines is paramount for the safe execution of this procedure.

References

- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Vedantu. (2024, June 27). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from [Link]

-

Wikipedia. (2023, October 23). Williamson ether synthesis. Retrieved from [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Acetone. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

-

Enartis. (2015, August 5). Safety Data Sheet POTASSIUM CARBONATE. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Reddit. (2016, July 15). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. Retrieved from [Link]

- Xu, L.-F., & Zheng, T.-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.

-

PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes. Retrieved from [Link]

- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

Sources

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Williamson Ether Synthesis Lab Report | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pharmaxchange.info [pharmaxchange.info]

- 7. Tetrabutylammonium Bromide-Activity & Application_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. eurekaselect.com [eurekaselect.com]

- 10. community.wvu.edu [community.wvu.edu]

Application Note & Protocol: Leveraging 2-(Hexyloxy)benzonitrile as a Strategic Intermediate for Benzofuran Synthesis

For: Researchers, scientists, and drug development professionals

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1][2][3][4] Its synthesis, therefore, remains an area of intense research interest. This application note details a robust and strategic pathway for the synthesis of 2-substituted benzofurans, leveraging 2-(Hexyloxy)benzonitrile as a key intermediate. This approach offers significant advantages in terms of precursor accessibility, reaction control, and potential for diversification. We provide a comprehensive overview of the underlying chemical principles, detailed step-by-step protocols for the synthesis of the intermediate and its subsequent cyclization, and a discussion of the critical experimental parameters that ensure high yield and purity.

Introduction: The Strategic Importance of Benzofurans and Synthetic Pathway Design

Benzofuran derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[4][5][6] Notable examples of benzofuran-containing drugs include amiodarone, used to treat cardiac arrhythmias, and benzbromarone for gout management.[2][7] The development of efficient and versatile synthetic routes to access novel benzofuran analogues is therefore a critical task in drug discovery.

While numerous methods exist for benzofuran synthesis, many rely on transition-metal-catalyzed cross-coupling reactions or harsh acidic conditions.[8][9] The pathway described herein utilizes a 2-alkoxybenzonitrile intermediate, which offers a distinct strategic advantage. The nitrile group serves as a latent functional handle that can be transformed post-cyclization, while the alkoxy group is incorporated in a straightforward nucleophilic substitution reaction, allowing for easy variation of the alkyl chain. This modularity is highly desirable in a drug development context where structure-activity relationship (SAR) studies are paramount.

This guide focuses on the synthesis of 2-(Hexyloxy)benzonitrile from commercially available 2-hydroxybenzonitrile and its subsequent transformation into a benzofuran scaffold.

Synthesis of the Key Intermediate: 2-(Hexyloxy)benzonitrile

The initial step involves the Williamson ether synthesis, a classic and reliable method for forming ethers. In this case, the phenolic proton of 2-hydroxybenzonitrile is deprotonated by a suitable base, and the resulting phenoxide undergoes a nucleophilic attack on an alkyl halide (1-bromohexane).

Reaction Scheme: Williamson Ether Synthesis

Caption: Synthesis of 2-(Hexyloxy)benzonitrile via Williamson ether synthesis.

Protocol 1: Synthesis of 2-(Hexyloxy)benzonitrile

Materials & Reagents:

| Reagent | M.W. | Amount | Moles | Equiv. |

|---|---|---|---|---|

| 2-Hydroxybenzonitrile | 119.12 | 5.00 g | 41.97 mmol | 1.0 |

| 1-Bromohexane | 165.07 | 8.31 g (6.54 mL) | 50.36 mmol | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 8.69 g | 62.95 mmol | 1.5 |

| Acetonitrile (ACN) | 41.05 | 100 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzonitrile (5.00 g, 41.97 mmol).

-

Add potassium carbonate (8.69 g, 62.95 mmol) and acetonitrile (100 mL).

-

Begin vigorous stirring to create a fine suspension.

-

Add 1-bromohexane (6.54 mL, 50.36 mmol) to the suspension via syringe.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours.

-

Causality: Refluxing in acetonitrile provides sufficient thermal energy to overcome the activation barrier for the Sₙ2 reaction while being a suitable polar aprotic solvent that does not interfere with the nucleophile. Potassium carbonate is an effective and economical base for deprotonating the phenol.

-

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting material (2-hydroxybenzonitrile) is significantly more polar than the product.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 100% Hexane to 95:5 Hexane:Ethyl Acetate.

-

Combine the product-containing fractions and remove the solvent under reduced pressure to yield 2-(Hexyloxy)benzonitrile as a clear, colorless oil. (Expected yield: 85-95%).

Cyclization to the Benzofuran Core

The transformation of 2-(hexyloxy)benzonitrile into a benzofuran derivative is a critical step that leverages the electronic properties of the nitrile and alkoxy groups. One effective strategy involves the addition of an organometallic reagent (e.g., a Grignard reagent) to the nitrile, followed by an intramolecular cyclization. This tandem process creates the furan ring.

A palladium-catalyzed tandem addition/cyclization reaction using arylboronic acids represents a modern and highly efficient method for this transformation.[10] This approach constructs 2-aroyl benzofurans, which are valuable synthetic intermediates themselves.

Workflow: From Intermediate to Benzofuran

Sources

- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 7. sciforum.net [sciforum.net]

- 8. Benzofuran synthesis [organic-chemistry.org]

- 9. jocpr.com [jocpr.com]

- 10. Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

using 2-(Hexyloxy)benzonitrile in liquid crystal mesogen synthesis

Application Note: Lateral Engineering of Liquid Crystal Mesogens using 2-(Hexyloxy)benzonitrile

Part 1: Strategic Overview & Technical Rationale

In the design of thermotropic liquid crystals (LCs), the vast majority of mesogens rely on para-substitution (1,4-linkages) to maintain the high aspect ratio (length-to-width) required for nematic and smectic phase stability. However, 2-(Hexyloxy)benzonitrile represents a critical class of "lateral" building blocks.

Unlike its para-isomer (4-hexyloxybenzonitrile), which serves as a linear core extender, the ortho-substituted 2-(Hexyloxy)benzonitrile is utilized primarily for Lateral Engineering .

Why use 2-(Hexyloxy)benzonitrile?

-

Melting Point Depression: The lateral hexyloxy chain creates a steric "kink" in the molecular core, disrupting efficient crystal packing. This is essential for formulating room-temperature eutectic mixtures.

-

Negative Dielectric Anisotropy (

): The nitrile group at the 2-position, combined with the alkoxy dipole, generates a strong transverse dipole moment perpendicular to the molecular long axis. This is a fundamental requirement for Vertical Alignment (VA) mode displays. -

Bent-Core (Banana) Mesogens: It serves as a precursor for V-shaped molecules that exhibit exotic phases like the Twist-Bend Nematic (

) or Biaxial Nematic phases.

Part 2: Synthesis Protocol – 2-(Hexyloxy)benzonitrile

This protocol details the high-purity synthesis of the intermediate via Williamson Ether Synthesis, optimized to minimize the formation of O-alkylation byproducts and ensure halogen-free electronic grade purity.

Materials & Reagents

| Reagent | CAS No.[1][2][3][4] | Equiv.[5] | Role |

| 2-Hydroxybenzonitrile (Salicylonitrile) | 611-20-1 | 1.0 | Core Precursor |

| 1-Bromohexane | 111-25-1 | 1.2 | Alkylating Agent |

| Potassium Carbonate (Anhydrous) | 584-08-7 | 1.5 | Base |

| Potassium Iodide (KI) | 7681-11-0 | 0.1 | Catalyst (Finkelstein) |

| Acetonitrile (ACN) | 75-05-8 | Solvent | Polar Aprotic Solvent |

Step-by-Step Methodology

1. Reaction Setup:

-

Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Critical Step: Flame-dry the glassware under vacuum to remove adsorbed moisture, which can compete with the phenoxide nucleophile.

2. Reagent Addition:

-

Charge the flask with 2-Hydroxybenzonitrile (11.9 g, 100 mmol) and Acetonitrile (200 mL).

-

Add Potassium Carbonate (20.7 g, 150 mmol) and Potassium Iodide (1.66 g, 10 mmol).

-

Note: KI acts as a catalyst by converting the alkyl bromide to the more reactive alkyl iodide in situ.

3. Alkylation:

-

Add 1-Bromohexane (16.8 mL, 120 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes.

-

Heat the mixture to reflux (

) for 12–16 hours. Monitor reaction progress via TLC (Mobile Phase: 10% Ethyl Acetate in Hexane). The starting phenol (

4. Work-up:

-

Cool the mixture to room temperature and filter off the inorganic salts (

, Excess -

Remove the solvent under reduced pressure (Rotavap).

-

Dissolve the residue in Diethyl Ether (150 mL) and wash sequentially with:

-

10% NaOH (2 x 50 mL) – Removes unreacted phenol.

-

Distilled Water (50 mL).

-

Brine (50 mL).

-

-

Dry the organic layer over anhydrous

and concentrate.

5. Purification (Distillation):

-

Since 2-(Hexyloxy)benzonitrile is a liquid or low-melting solid, purification via Vacuum Distillation is preferred over recrystallization to remove trace alkyl halides.

-

Target: Collect fraction boiling at

at 2 mmHg (values may vary with vacuum strength).

Part 3: Functionalization for Mesogen Integration

To incorporate this unit into a liquid crystal polymer or dimer, the nitrile group is often hydrolyzed to a carboxylic acid. This allows the "kinked" unit to be esterified with other rigid cores (e.g., biphenyls).

Workflow Diagram: Lateral Engineering Pathway

Figure 1: Synthetic pathway and structure-property relationships for 2-(Hexyloxy)benzonitrile in LC design.

Part 4: Characterization & Quality Control

Validating the structure is crucial, particularly ensuring no free phenol remains, as -OH groups act as electron traps in LC displays, causing image sticking.

QC Table: Specification Limits

| Test | Method | Acceptance Criteria | Note |

| Appearance | Visual | Clear, colorless oil to pale solid | Yellowing indicates oxidation. |

| Purity | HPLC (UV 254nm) | Critical for display reliability. | |

| Free Phenol | GC-MS / NMR | Phenols degrade voltage holding ratio. | |

| Water Content | Karl Fischer | Moisture hydrolyzes LC esters. | |

| IR Spectroscopy | FTIR | Sharp nitrile stretch confirms CN integrity. |

NMR Interpretation (400 MHz, )

-

Aromatic Region (7.5 - 6.9 ppm): Look for the specific 4-proton pattern. The proton ortho to the nitrile is deshielded (~7.55 ppm). The proton ortho to the alkoxy group is shielded (~6.95 ppm).

-

Alkoxy Region (4.05 ppm): Triplet (

), corresponding to -

Alkyl Chain (1.8 - 0.9 ppm): Multiplets for the hexyl chain, ending in a triplet at ~0.9 ppm (

).

Part 5: Application Note - Designing a "Bent-Core" Mesogen

Context: To utilize the 2-(Hexyloxy)benzonitrile fragment effectively, it is rarely used as a standalone mesogen. Instead, it is coupled to a rigid core.

Protocol: Synthesis of 4'-pentylphenyl 2-(hexyloxy)benzoate This creates a molecule with a lateral tail, lowering the melting point compared to the linear isomer.

-

Hydrolysis: Convert 2-(Hexyloxy)benzonitrile to 2-(Hexyloxy)benzoic acid by refluxing with KOH in Ethanol/Water (1:1) for 24 hours, followed by acidification with HCl.

-

Esterification (Steglich):

-

Mix 2-(Hexyloxy)benzoic acid (1.0 eq) with 4-Pentylphenol (1.0 eq) in DCM.

-

Add DCC (1.1 eq) and DMAP (0.1 eq) at

. -

Stir at RT for 12 hours.

-

Filter urea byproduct and purify via column chromatography (Silica, Hexane/DCM).

-

Result: The resulting ester will exhibit a lower clearing point and potentially a monotropic nematic phase due to the lateral substitution disrupting the rod-like linearity [1].

References

- Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill.

-

Imrie, C. T., & Henderson, P. A. (2007). "Liquid crystal dimers and oligomers". Current Opinion in Colloid & Interface Science, 12(4-5), 205-213. Link (Discusses the effect of flexible spacers and kinks).

-

Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications". Chemical Society Reviews, 36, 2070-2095. Link (While focusing on fluorine, this authoritative review details the physics of lateral dipoles and dielectric anisotropy relevant to nitrile placement).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. (Standard reference for Williamson Ether Synthesis and Nitrile Hydrolysis protocols).

- Kelly, S. M. (1995). "Anisotropic Networks". Journal of Materials Chemistry, 5, 2047-2061. (Describes synthesis of laterally substituted mesogens for polymer networks).

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. Structural and computational study of reversibly photoswitchable (E)-4-((4-alkoxyphenyl)diazenyl)benzonitrile-based liquid crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Note: Synthesis of 2-Substituted Benzonitriles via Nucleophilic Aromatic Substitution

Introduction

2-Substituted benzonitriles are a critical class of intermediates in the pharmaceutical and agrochemical industries. The presence of the nitrile group and a substituent at the ortho position provides a versatile scaffold for the synthesis of a wide range of more complex molecules, including quinazolines, phthalocyanines, and various heterocyclic compounds of medicinal interest. While classical Williamson ether synthesis is a go-to method for preparing ethers from alkyl halides and alkoxides, its direct application to unactivated aryl halides is generally ineffective.[1] This application note details a robust and efficient protocol for the synthesis of 2-alkoxybenzonitriles, which leverages the principles of Nucleophilic Aromatic Substitution (SNAr). In this context, the strongly electron-withdrawing nitrile group activates the aromatic ring, enabling a "Williamson-like" etherification that is otherwise challenging.

This guide provides a detailed mechanistic rationale, a step-by-step experimental protocol, and key insights for researchers, scientists, and drug development professionals to successfully implement this methodology.

Mechanism and Rationale: An SNAr Approach

The classical Williamson ether synthesis proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks a primary or secondary alkyl halide.[2][3][4] However, aryl halides are resistant to SN2 reactions due to the steric hindrance of the benzene ring and the high energy required to break the C(sp²)-X bond.[1][5]

The synthesis of 2-alkoxybenzonitriles from 2-halobenzonitriles operates through a different pathway: the Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism .[5]

Key Mechanistic Steps:

-

Activation of the Aryl Halide: The reaction's feasibility hinges on the presence of a strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group (the halogen).[6][7] The cyano (-CN) group in 2-halobenzonitriles serves as a powerful EWG, rendering the ipso-carbon (the carbon attached to the halogen) highly electrophilic and susceptible to nucleophilic attack.[6][7]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: An alkoxide ion (RO⁻), generated by deprotonating the corresponding alcohol with a base, attacks the electrophilic ipso-carbon. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the ring and, crucially, onto the nitrile group, which provides significant stabilization.[5][7]

-

Elimination and Restoration of Aromaticity: In the final, typically rapid step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the 2-alkoxybenzonitrile product.

The reactivity of the 2-halobenzonitrile substrate generally follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic. 2-Fluorobenzonitrile is often the substrate of choice for these reactions.[8][9]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. community.wvu.edu [community.wvu.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. 2-Fluorobenzonitrile 98 394-47-8 [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Reactions Involving 2-Hydroxybenzonitrile

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-hydroxybenzonitrile (also known as salicylonitrile) in their synthetic workflows. A common challenge encountered is the removal of unreacted starting material from the final product. This document provides in-depth, scenario-based troubleshooting advice and detailed protocols to ensure the purity of your target compound.

The key to effectively removing 2-hydroxybenzonitrile lies in exploiting its most prominent chemical feature: the acidic phenolic hydroxyl group (pKa ≈ 7.2)[1]. By understanding the nature of your desired product, you can select a highly efficient purification strategy.

Frequently Asked Questions & Troubleshooting Guide

Scenario 1: My product is a non-acidic, base-stable compound (e.g., an ether from a Williamson ether synthesis). How can I easily remove the unreacted 2-hydroxybenzonitrile?

Question: I've just performed an O-alkylation on 2-hydroxybenzonitrile. How do I get rid of the starting material that didn't react?

Answer: This is the most straightforward separation scenario. Since your ether product lacks an acidic proton and is stable to base, you can use a simple acid-base liquid-liquid extraction. By washing your crude reaction mixture (dissolved in an organic solvent) with an aqueous basic solution, you can selectively deprotonate the unreacted 2-hydroxybenzonitrile.

Causality: The phenolic proton of 2-hydroxybenzonitrile is acidic enough to be readily removed by a moderately strong base like sodium hydroxide (NaOH)[2][3]. This converts the neutral, organic-soluble phenol into its corresponding sodium phenoxide salt. This salt is ionic and therefore highly soluble in the aqueous phase, while your neutral ether product remains in the organic phase[4].

Caption: Purification method selection flowchart.

Protocol 1: Alkaline Liquid-Liquid Extraction

-

Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

-

Transfer: Transfer the organic solution to a separatory funnel.

-

First Wash: Add an equal volume of 1M sodium hydroxide (NaOH) solution. Stopper the funnel and invert it carefully, venting frequently to release any pressure. Shake vigorously for 30-60 seconds.

-

Separation: Allow the layers to separate. The top layer is typically the organic phase (confirm by adding a drop of water). Drain the lower aqueous layer, which now contains the sodium 2-cyanophenoxide salt.

-

Repeat: Repeat the wash with 1M NaOH one more time to ensure complete removal of the phenol.

-

Neutralization Wash: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual NaOH and to help break any emulsions.

-

Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield your purified product.

-

Validation: Check the purity of your product against the crude material and starting material by Thin Layer Chromatography (TLC). The spot corresponding to 2-hydroxybenzonitrile should be absent.

Caption: Selective extraction of 2-hydroxybenzonitrile into a basic aqueous phase.

Scenario 2: My product is potentially base-labile (e.g., an ester). How can I remove the phenol without destroying my product?

Question: I've esterified the hydroxyl group of 2-hydroxybenzonitrile. I'm concerned that using NaOH will hydrolyze my ester back to the starting material. What should I do?

Answer: Your concern is valid. Strong bases like NaOH can readily hydrolyze esters, a reaction known as saponification[5][6][7]. To mitigate this, you should use a weaker base that is still capable of deprotonating the phenol. A saturated solution of sodium bicarbonate (NaHCO₃) is an excellent choice.

Causality: The pKa of 2-hydroxybenzonitrile (~7.2) is significantly lower than that of carbonic acid (~10.3 for the second dissociation), the conjugate acid of bicarbonate. This favorable pKa difference allows bicarbonate to deprotonate the phenol, rendering it water-soluble, while being gentle enough to minimize the hydrolysis of your ester product[2][8]. The reaction should be performed at a low temperature (e.g., 0 °C) to further reduce the rate of any potential hydrolysis.

Protocol 2: Mild Base Extraction for Sensitive Products

-

Dissolution & Cooling: Dissolve your crude product in an organic solvent (e.g., EtOAc) and cool the solution in an ice bath.

-

Extraction: Transfer to a separatory funnel and add an equal volume of cold, saturated aqueous NaHCO₃ solution.

-

Venting (Critical): Stopper the funnel. IMMEDIATELY and frequently vent while shaking gently. The acid-base reaction will produce carbon dioxide gas, leading to a rapid pressure buildup.

-

Separation: Allow the layers to separate and drain the aqueous layer.

-

Monitoring: Before proceeding, spot a TLC plate with your organic layer to ensure no significant product decomposition has occurred.

-

Repeat & Finalize: Repeat the NaHCO₃ wash. Follow with a water and then brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain your purified ester.

Scenario 3: My product and the starting material have similar polarities and/or acidities. The extraction isn't working.

Question: My product also has an acidic proton, or it's very polar, making extraction ineffective. My TLC shows the spots are very close. What is the best path forward?

Answer: When acid-base extraction is not viable, the most powerful and reliable purification technique is flash column chromatography[9][10]. This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system)[11][12].

Causality: Although your product and 2-hydroxybenzonitrile may have similar polarities, there are almost always subtle differences in how they interact with the polar silica gel. By carefully selecting a solvent system (eluent), you can exploit these differences. The less polar compound will travel through the column faster, while the more polar compound (which adheres more strongly to the silica) will travel slower, allowing for their separation into different fractions[13].

| Compound | Class | Boiling Point (°C) | Key Property | Recommended Separation |

| 2-Hydroxybenzonitrile | Phenol | 149 (at 14 mmHg)[14] | Acidic (pKa ≈ 7.2) | Acid-Base Extraction or Chromatography |

| 2-Methoxybenzonitrile | Ether | ~230-235 (est.) | Neutral, Non-acidic | Acid-Base Extraction (Protocol 1) |

| 2-Cyanophenyl Acetate | Ester | ~240-245 (est.) | Neutral, Base-labile | Mild Base Extraction (Protocol 2) |

Protocol 3: Flash Column Chromatography

-

Solvent System Selection: Use TLC to find an appropriate eluent. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ideal system will show good separation between your product spot and the 2-hydroxybenzonitrile spot, with the lower spot having an Rf value of ~0.2-0.3.

-

Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent. Pour it into a column and use positive pressure (air or nitrogen) to pack it tightly, ensuring there are no air bubbles or cracks[10].

-

Sample Loading: Dissolve your crude product in a minimal amount of your eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution and Fraction Collection: Carefully add the eluent to the top of the column and apply gentle pressure. Begin collecting fractions in test tubes or flasks.

-

Monitoring: Monitor the progress of the separation by spotting collected fractions on TLC plates.

-

Combine and Concentrate: Once the separation is complete, combine the pure fractions containing your product and remove the solvent under reduced pressure.

Caption: Standard workflow for purification by flash column chromatography.

Safety & Handling

-

2-Hydroxybenzonitrile: Harmful if swallowed and causes skin and serious eye irritation[15]. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood[16].

-

Solvents: Organic solvents such as ethyl acetate, dichloromethane, and hexanes are flammable and/or toxic. Avoid inhalation and skin contact[17].

-

Bases: Sodium hydroxide is corrosive and can cause severe burns. Sodium bicarbonate can cause irritation. Handle with care.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work[18].

References

- CymitQuimica. (n.d.). CAS 611-20-1: 2-Hydroxybenzonitrile.

- BenchChem. (n.d.). 2-Hydroxybenzonitrile solubility in organic solvents.

- BenchChem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.

- Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications.

- Alwsci. (2025, April 22). What Is Flash Chromatography And Why Is It Important?.

- Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.

-

Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]

- University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from Department of Chemistry, University of Colorado Boulder.

- University of York. (n.d.). Flash Column Chromatography. Retrieved from Chemistry Teaching Labs, University of York.

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxybenzonitrile. PubChem Compound Database. Retrieved from [Link]

-

J&K Scientific LLC. (2025, July 26). 2-Hydroxybenzonitrile, 98%. Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.). Standard operating procedure Flash column chromatography. College of Engineering Safety.

-

Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

- The Organic Chemistry Tutor. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube.

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1). Retrieved from [Link]

- Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from Department of Chemistry, Utah Tech University.

- Synthose. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).

-

ResearchGate. (2015, February 3). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?. Retrieved from [Link]

- University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Retrieved from Department of Chemistry, University of Massachusetts Boston.

-

Thermo Scientific Alfa Aesar. (n.d.). 2-Hydroxybenzonitrile, 98%. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

-

Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

- Thermo Fisher Scientific. (2009, April 16). SAFETY DATA SHEET - Salicylamide.

- Millersville University. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from Department of Chemistry, Millersville University.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Mandelonitrile.

- Real Chemistry. (2022, March 11). Base hydrolysis of esters [Video]. YouTube.

-

Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-Hydroxy benzonitrile. Retrieved from [Link]

- Merck Millipore. (n.d.). SAFETY DATA SHEET - Acetonitrile.

- DC Fine Chemicals. (2024, November 4). Safety Data Sheet - Salicylamide.

- Fisher Scientific. (2015, June 17). Safety Data Sheet - Salicylic Acid, Lab Grade.

- Google Patents. (n.d.). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.

-

PharmaCompass. (n.d.). 2-Hydroxybenzonitrile. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Hydroxybenzonitrile. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. Chemistry Teaching Labs - Flash Column Chromatography [chemtl.york.ac.uk]

- 10. safety.engr.wisc.edu [safety.engr.wisc.edu]

- 11. What Is Flash Chromatography And Why Is It Important? - Blogs - News [alwsci.com]

- 12. chromtech.com [chromtech.com]

- 13. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]

- 14. 2-Hydroxybenzonitrile, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. merckmillipore.com [merckmillipore.com]

- 18. fishersci.com [fishersci.com]

Technical Support Center: Salicylonitrile Alkylation Optimization

Topic: Optimization of O-Alkylation of Salicylonitrile (2-Hydroxybenzonitrile) with Hexyl Halides Ticket ID: CHEM-OPT-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your alkylation of salicylonitrile is suffering from sluggish conversion , hydrolysis byproducts , or purification difficulties .

The alkylation of salicylonitrile (2-hydroxybenzonitrile) via Williamson Ether Synthesis presents a unique set of challenges compared to simple phenols. The ortho-nitrile group exerts a strong electron-withdrawing effect (

This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic bottlenecks of this transformation.

Module 1: Reactivity & Kinetics (Troubleshooting Low Conversion)

Q: My reaction stalls at 60-70% conversion. Adding more base doesn't help. Why?